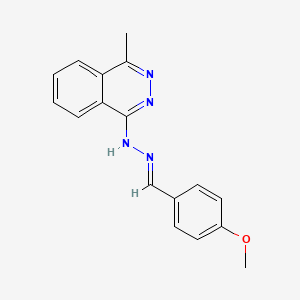
1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a phthalazine core substituted with a hydrazinyl group and a methoxybenzylidene moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 4-methylphthalic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it disrupts essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxybenzylidene)hydrazinyl)-4-methylthiazole: Similar structure but with a thiazole ring instead of a phthalazine ring.
4-(4-Methoxybenzylidene)hydrazinyl)-2-methylquinoline: Contains a quinoline ring instead of a phthalazine ring.
Uniqueness
1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine is unique due to its specific substitution pattern and the presence of both a phthalazine core and a methoxybenzylidene moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
121307-78-6 |
|---|---|
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylphthalazin-1-amine |
InChI |
InChI=1S/C17H16N4O/c1-12-15-5-3-4-6-16(15)17(21-19-12)20-18-11-13-7-9-14(22-2)10-8-13/h3-11H,1-2H3,(H,20,21)/b18-11+ |
Clave InChI |
KANHDHPQUFIQLV-WOJGMQOQSA-N |
SMILES isomérico |
CC1=NN=C(C2=CC=CC=C12)N/N=C/C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=NN=C(C2=CC=CC=C12)NN=CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


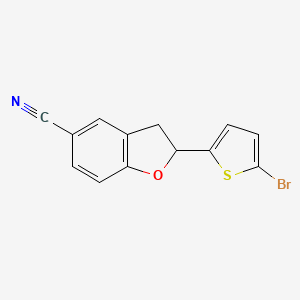
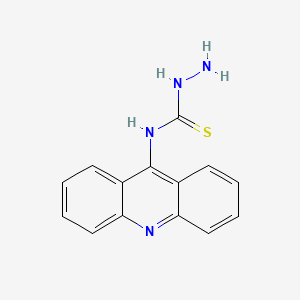

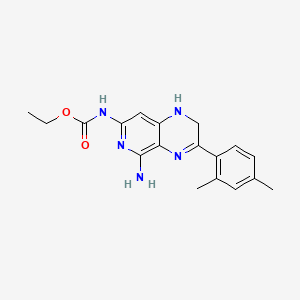
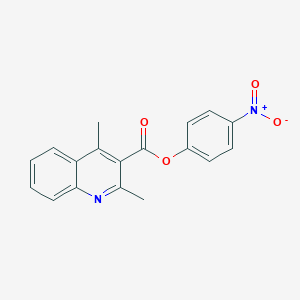
![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)

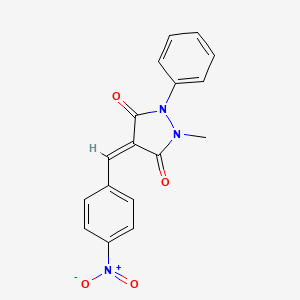
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
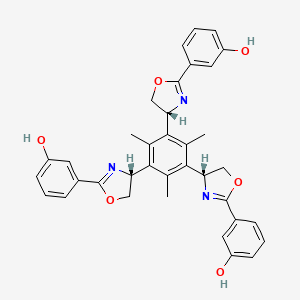
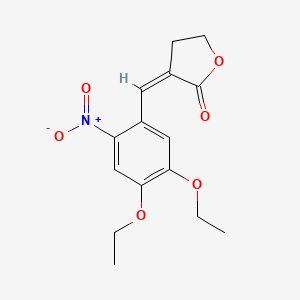
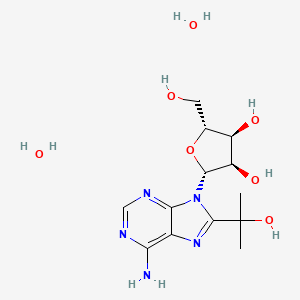
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)
